7-(3-chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(3-Chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Compound ID: Y020-3118) is a heterocyclic compound with a fused triazolopyrimidinone core. Its molecular formula is C₁₅H₉ClFN₅O, and it has a molecular weight of 329.72 g/mol . The compound features a 3-chloro-4-fluorophenyl substituent at position 7 and a methyl group at position 2, which contribute to its electronic and steric profile .
Properties
IUPAC Name |
11-(3-chloro-4-fluorophenyl)-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN5O/c1-8-19-15-18-7-10-13(22(15)20-8)4-5-21(14(10)23)9-2-3-12(17)11(16)6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMZSSXCKQVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)C4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-chloro-4-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Common Name : this compound
- CAS Number : 1158206-78-0
- Molecular Formula : C₁₅H₉ClFN₅O
- Molecular Weight : 329.71 g/mol
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing triazole and pyrimidine structures. The compound has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, it has been suggested that similar triazole derivatives can inhibit the activity of protein kinases that are crucial for tumor growth and metastasis .
- Case Study : In vitro studies demonstrated that derivatives of 1,2,4-triazole exhibited cytotoxicity against human breast cancer cell lines (MCF-7) with IC₅₀ values ranging from 6.2 μM to 43.4 μM . Although specific data for the target compound is limited, its structural analogs suggest it may possess similar activities.
Antimicrobial Activity
The compound's structural features indicate potential antimicrobial properties:
- Mechanism of Action : The presence of a pyrimidine ring and a triazole moiety is associated with various antimicrobial mechanisms, including disruption of nucleic acid synthesis and inhibition of cell wall synthesis in bacteria .
- Research Findings : Triazole derivatives have been reported to exhibit significant antibacterial activity against pathogenic strains. For example, studies showed that certain triazole-containing compounds had effective inhibitory concentrations against Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activities
Comparison with Similar Compounds
2-Amino-6-(3-chlorobenzyl)-5-hexyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 32)
This analogue (C₁₉H₂₂ClN₅O) shares the triazolopyrimidinone scaffold but differs in substituents: a 3-chlorobenzyl group at position 6 and a hexyl chain at position 5 . Pharmacological studies indicate triazolopyrimidinones in this series exhibit modulatory effects on non-opioid targets, though specific data for Compound 32 are unavailable .
7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
This compound (C₁₉H₁₃N₇O₂) substitutes the 3-chloro-4-fluorophenyl group with a furylmethyl moiety and a pyridinyl group at position 2 . Its molecular weight (363.35 g/mol) is higher than the main compound, likely affecting pharmacokinetic parameters like diffusion rates .
2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
A pyridopyrimidinone derivative (C₂₀H₁₈FN₃O₂) with a 3-fluoro-4-methoxyphenyl group and a tetrahydropyridinyl substituent . The methoxy group improves solubility compared to chloro/fluoro substituents, while the tetrahydropyridine may enhance conformational flexibility. No logP data are available, but its molecular weight (351.38 g/mol) suggests distinct bioavailability compared to the main compound .
7-Amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
This analogue (C₉H₈N₆O) lacks the aryl substituent, featuring an amino group at position 7 . The amino group increases polarity (polar surface area likely >50 Ų), enhancing solubility but reducing membrane permeability.
Physicochemical Properties Comparison
Implications of Structural Variations
- Lipophilicity : The 3-chloro-4-fluorophenyl group in the main compound balances moderate logP (1.82) for membrane penetration. Compounds with alkyl chains (e.g., Compound 32) likely exhibit higher logP, risking solubility limitations .
- Solubility: Amino or methoxy substituents (e.g., ) enhance polarity but may reduce blood-brain barrier penetration .
Q & A
Q. What are the common synthetic routes for synthesizing 7-(3-chloro-4-fluorophenyl)-2-methylpyrido-triazolo-pyrimidinone?
The synthesis typically involves multi-step pathways, including cyclocondensation and functionalization of precursor heterocycles. For example:
- Step 1 : Condensation of substituted pyrazole derivatives with halogenated pyridines or pyrimidines under acidic or basic conditions .
- Step 2 : Cyclization using reagents like hydrazine hydrate or triazole derivatives to form the fused triazolo-pyrimidine core .
- Step 3 : Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic substitution or coupling reactions . Key Conditions : Solvents (e.g., DMF, ethanol), catalysts (e.g., K₂CO₃), and temperatures (reflux or 80–120°C) are critical for yield optimization .
| Synthetic Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 60–75% | |
| Halogenation | POCl₃, DMF, 100°C | 50–65% | |
| Coupling Reaction | Pd catalysts, aryl halides | 40–55% |
Q. How is the molecular structure of the compound characterized?
Structural elucidation employs:
- NMR Spectroscopy : To confirm substituent positions and aromatic proton environments .
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., C₁₇H₁₁ClFN₆O) .
- X-ray Crystallography : To resolve fused-ring geometry and stereochemistry, though limited data exists for this specific compound .
- Computational Modeling : Software like Gaussian or Schrödinger Suite predicts 3D conformations and electronic properties .
Q. What are the solubility properties of the compound, and how do they affect experimental design?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its hydrophobic aryl groups and polar triazole/pyrimidine moieties . This necessitates:
- Stock Solutions : Prepare in DMSO (10–20 mM) for biological assays.
- In Vitro Studies : Use surfactants (e.g., Tween-80) or co-solvents (ethanol) to enhance aqueous solubility .
- Chromatography : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for HPLC purification .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of the compound during synthesis?
- Catalyst Screening : Transition metals (e.g., Pd/Cu for coupling reactions) improve regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and increases yield by 15–20% .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .
Q. Key Recommendations for Researchers :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
